molecular formula C22H26N4O4S B2445606 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 946304-15-0

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B2445606
CAS RN: 946304-15-0
M. Wt: 442.53
InChI Key: OKIKWRQMZKEBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Endothelin Receptor Antagonists

  • Studies have explored sulfonamide compounds as endothelin receptor antagonists, investigating their effects on contractions in human airway smooth muscle and their potential to prevent subarachnoid hemorrhage-induced cerebral vasospasm. These compounds, such as bosentan, have been shown to interact with endothelin receptors, potentially offering therapeutic benefits in conditions like pulmonary arterial hypertension and cardiovascular diseases (Takahashi et al., 1997); (Zuccarello et al., 1996).

Photodynamic Therapy

  • Sulfonamide derivatives have been studied for their potential in photodynamic therapy, a treatment approach for cancer. Research on new zinc phthalocyanines substituted with sulfonamide groups has highlighted their good fluorescence properties, high singlet oxygen quantum yield, and suitability for Type II photodynamic therapy mechanisms, indicating their potential in cancer treatment (Pişkin et al., 2020).

Anticancer Properties

  • The development and synthesis of sulfonamide compounds have been explored for their anticancer properties, with studies investigating novel sulfonamide derivatives for their potential to inhibit tumor growth and exhibit selective cytotoxicity against cancer cells. Such research contributes to the ongoing search for more effective cancer therapies (Mun et al., 2012).

Catalysts in Chemical Reactions

  • Sulfonamide complexes have been studied as catalysts in chemical reactions, such as the oxidation of alcohols. These studies explore the synthesis and crystal structures of sulfonamide copper(II) complexes and their efficiency as selective catalysts, contributing to the field of green chemistry and the development of more sustainable chemical processes (Hazra et al., 2015).

properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-6-30-22-13-21(23-16(4)24-22)25-17-7-9-18(10-8-17)26-31(27,28)20-12-14(2)19(29-5)11-15(20)3/h7-13,26H,6H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKWRQMZKEBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

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